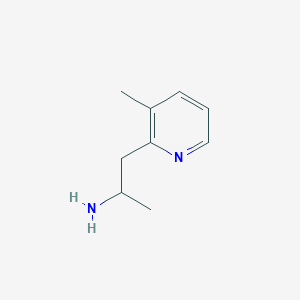

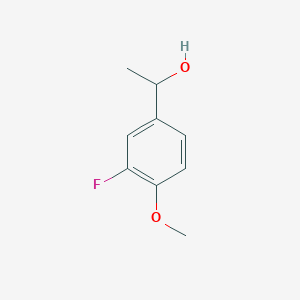

![molecular formula C6H4N2O2S2 B1627228 2-氨基噻吩[2,3-d][1,3]噻唑-5-羧酸 CAS No. 234450-62-5](/img/structure/B1627228.png)

2-氨基噻吩[2,3-d][1,3]噻唑-5-羧酸

描述

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is a compound that is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives has been documented in literature . For example, one method involves adding a compound into methanol, adding concentrated sulfuric acid, heating and refluxing overnight, and then extracting by ethyl acetate .Molecular Structure Analysis

The molecular structure of 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is characterized by a heterocyclic ring system . The structure-activity relationship obtained from biological results revealed that di-substituted compounds were more potent than mono-substituted derivatives .Chemical Reactions Analysis

2-Aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . The binding pattern of the most potent compound within the febuxostat binding site of the enzyme was analyzed using docking studies .科学研究应用

腐蚀抑制

2-氨基噻吩[2,3-d][1,3]噻唑衍生物表现出显著的腐蚀抑制效果,特别是对金属铁。密度泛函理论(DFT)计算和分子动力学模拟已被应用于预测各种噻唑和噻二唑衍生物的腐蚀抑制性能,包括2-氨基噻唑类似物,展示了它们在保护金属表面免受腐蚀方面的潜力。这一见解对于开发工业应用中的新型耐腐蚀材料和涂层至关重要(Kaya et al., 2016)。

杂环γ-氨基酸的合成

2-氨基噻吩[2,3-d][1,3]噻唑-5-羧酸是合成围绕噻唑环构建的一类新型受限杂环γ-氨基酸的中心。这些化合物对于设计蛋白质的二级结构(如螺旋、β-折叠、转角和β-发夹)的模拟具有价值,为正交保护氨基酸的合成提供了多功能途径。这种应用对于肽类模拟和设计具有增强稳定性和功能的新型肽链至关重要(Mathieu et al., 2015)。

有机染料的开发

该化合物在有机染料的开发中具有重要意义,特别是在太阳能转换应用中。基于噻吩[2,3-d][1,3]噻唑衍生物的有机染料表现出强烈的光致发光性能,使其适用于染料敏化太阳能电池(DSSCs)中的使用。这种应用突显了2-氨基噻吩[2,3-d][1,3]噻唑-5-羧酸衍生物在可再生能源技术中的潜力,它们可以促进将阳光高效转化为电能(Yao et al., 2015)。

超分子化学

在超分子化学中,2-氨基噻吩[2,3-d][1,3]噻唑-5-羧酸及其衍生物参与形成氢键络合物。这些络合物被研究其在创造新型超分子结构方面的潜力,这些结构可以应用于材料科学,特别是在分子传感器、开关和其他功能材料的设计中。形成稳定的氢键结构的能力对于开发具有定制特性的材料至关重要(Lynch et al., 1999)。

作用机制

安全和危害

While specific safety and hazard information for 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is not available, it’s important to handle all chemical compounds with care. For example, similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

未来方向

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, including 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid, has potential in this area and is a promising direction for future research .

属性

IUPAC Name |

2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S2/c7-6-8-4-2(12-6)1-3(11-4)5(9)10/h1H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBNNXSTYCYBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589860 | |

| Record name | 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

234450-62-5 | |

| Record name | 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

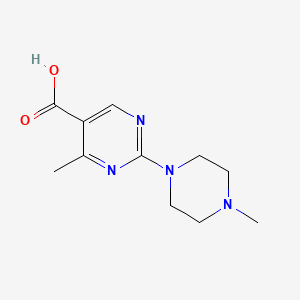

![1-[(Pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627145.png)

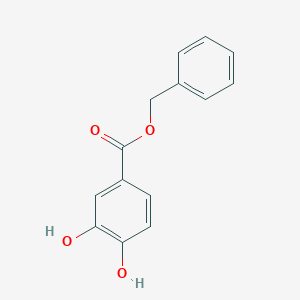

![3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627146.png)

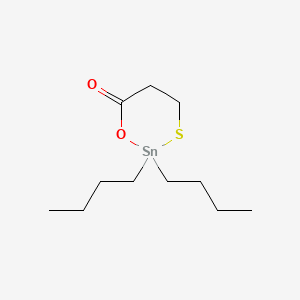

![1-{[(3-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627147.png)

![1-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B1627151.png)

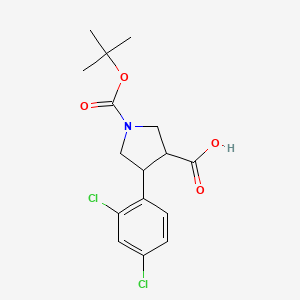

![(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1627152.png)

![tert-Butyl [2-amino-2-(2-iodophenyl)ethyl]carbamate](/img/structure/B1627158.png)

![3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627159.png)

![1-[(5-Methyl-2-furyl)methyl]piperazine](/img/structure/B1627162.png)